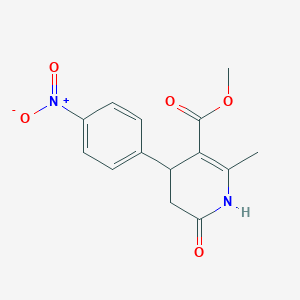

Methyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Methyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a dihydropyridone derivative, a class of compounds recognized as critical intermediates in synthesizing alkaloids and bioactive molecules . Dihydropyridones serve as versatile building blocks for constructing nitrogen-containing heterocycles, such as piperidines and quinolizidines, which exhibit diverse pharmacological activities . The target compound features a 4-nitrophenyl substituent at position 4, a methyl group at position 2, and a methyl ester at position 3.

Properties

IUPAC Name |

methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-8-13(14(18)21-2)11(7-12(17)15-8)9-3-5-10(6-4-9)16(19)20/h3-6,11H,7H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIOCUMPZRUXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-methyl-4-nitrophenol with an appropriate acylating agent, followed by cyclization and subsequent esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Generation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activities, such as antimicrobial and anticancer properties. These properties make it a candidate for drug development and therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their efficacy in treating various diseases.

Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it an important component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to structurally related tetrahydropyridine derivatives, focusing on substituent variations and their implications:

Table 1: Comparison of Structural and Physical Properties

Functional Group Impact on Properties

Nitro Group vs. Phenyl/Pyridinyl Groups :

- The 4-nitrophenyl substituent in the target compound provides strong electron-withdrawing effects, enhancing reactivity in reduction reactions (e.g., nitro to amine conversion) . In contrast, phenyl or pyridinyl groups (e.g., in ) contribute to π-π stacking interactions, relevant in drug design.

Ester Modifications: Ethyl and benzyl esters () increase lipophilicity compared to the methyl ester, influencing membrane permeability and bioavailability.

Protective and Reactive Groups :

- Tosyl-substituted derivatives () are intermediates in multi-step syntheses, where the tosyl group facilitates selective deprotection. The trifluoromethyl group () improves chemical stability and resistance to oxidative metabolism.

Heteroatom Incorporation: The methylthio and cyano groups in alter electronic density, making the compound more reactive toward electrophilic or nucleophilic agents.

Biological Activity

Methyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS No. 130734-37-1) is a compound belonging to the class of tetrahydropyridines, which are known for their diverse biological activities. This article aims to explore its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O5 with a molecular weight of 290.28 g/mol. Its structure includes a nitrophenyl group and a carboxylate moiety that may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound show significant antitumor activity. For instance, derivatives of tetrahydropyridines have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Tetrahydropyridine derivatives exhibit antimicrobial activity against a range of pathogens. Research has shown that these compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways in bacteria . The presence of the nitrophenyl group is believed to enhance this activity through increased lipophilicity and membrane permeability.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, studies on related compounds suggest that they can inhibit fatty acid synthase (FASN), which is crucial in lipid metabolism and cancer progression . This inhibition leads to reduced fatty acid synthesis and subsequent impairment of cancer cell growth.

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Interference with the cell cycle progression at various checkpoints.

- Membrane Disruption : Alteration of bacterial membranes resulting in increased permeability and cell lysis.

- Enzyme Targeting : Specific inhibition of key metabolic enzymes affecting biosynthetic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, and what intermediates are critical?

- The compound is synthesized via multi-step reactions, often starting with cyclocondensation of β-keto esters with amines or aldehydes. A key intermediate is the dihydropyridone core, which can be functionalized with substituents like the 4-nitrophenyl group. For example, similar dihydropyridones are synthesized using Z/E-configuration-controlled alkenes (e.g., pyridinyl ethenyl groups) to ensure structural fidelity . NMR and IR spectroscopy are critical for tracking intermediate formation and confirming regioselectivity .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

- 1H/13C NMR identifies proton environments and carbon frameworks, with chemical shifts for carbonyl groups (e.g., 6-oxo) typically appearing at δ 165–175 ppm . IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹). X-ray crystallography resolves stereochemistry, as demonstrated for analogs like Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate .

Q. What are the primary pharmacological or biochemical applications of this compound?

- Dihydropyridones are precursors to alkaloids with bioactivity (e.g., antimicrobial, anticancer). The 4-nitrophenyl group may enhance electron-withdrawing properties, influencing binding to biological targets like enzymes or receptors. Structural analogs have been investigated for CNS activity and ion channel modulation .

Advanced Research Questions

Q. How does the stereochemistry of substituents (e.g., Z/E-configuration) impact reactivity and bioactivity?

- The Z/E-configuration of alkenes (e.g., pyridinyl ethenyl groups) affects molecular planarity and π-π stacking with biological targets. For instance, Z-configuration in analogs improves binding affinity to receptors due to reduced steric hindrance . Enantioselective synthesis methods (e.g., chiral catalysts) are essential for isolating bioactive enantiomers, as seen in related dihydropyridones .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

- Batch variability in NMR shifts often arises from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to standardize conditions. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations. Cross-validation with computational models (DFT) resolves discrepancies in chemical shift assignments .

Q. How do electronic effects of the 4-nitrophenyl group influence reaction kinetics in further functionalization?

- The nitro group is a strong electron-withdrawing substituent, directing electrophilic attacks to meta/para positions. In hydrogenation or nucleophilic substitution, this slows reactivity at the pyridone ring but enhances stability of intermediates. Comparative studies with electron-donating groups (e.g., methoxy) show faster cyclization rates but lower thermal stability .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with proteins (e.g., kinases). The 4-nitrophenyl group’s electrostatic potential is critical for π-cation interactions in binding pockets. Free energy perturbation (FEP) calculations quantify binding energy changes when modifying substituents .

Methodological Recommendations

- Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction times for cyclocondensation steps .

- Enantiopurity: Apply chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .

- Data Reproducibility: Archive raw spectral data (e.g., JCAMP-DX files) and share via platforms like Zenodo for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.